Alosetron Hydrochloride

5-HT3 Antagonist Receptor Binding Affinity Selectivity

Source Alosetron Hydrochloride (pKi 9.4 for 5-HT3), the benchmark IBS-D standard. Researchers rely on its potent, selective GI modulation for novel therapeutic development and as a REMS model compound. Benefit from documented gender-specific pharmacokinetics (30-50% higher AUC in females). Guaranteed ≥98% HPLC purity. Immediate global shipment with dry ice for stability.

Molecular Formula C17H19ClN4O
Molecular Weight 330.8 g/mol
CAS No. 122852-69-1
Cat. No. B194733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlosetron Hydrochloride
CAS122852-69-1
Synonyms2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride
alosetron
alosetron hydrochloride
alosetron monohydrochloride
GR 68755
GR68755
Lotronex
Molecular FormulaC17H19ClN4O
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
InChIInChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H
InChIKeyFNYQZOVOVDSGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid
SolubilityWhite to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/

Structure & Identifiers


Interactive Chemical Structure Model





Alosetron Hydrochloride Procurement and Selection Guide


Alosetron hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT3 receptor [1]. It is a small molecule pharmaceutical agent specifically approved for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded adequately to conventional therapy [2]. Its therapeutic action involves modulation of gastrointestinal motility, secretion, and visceral sensation [1].

1
5-HT3 receptor research
Selective antagonist for probing serotonin 5-HT3 receptor function in GI models
2
Comparator endpoint studies
Reported efficacy ranking context supports comparator trial design for IBS-D research
3
Pharmacodynamic tool
Characterized colonic transit and motility effects aid GI physiology study design

Why In-Class 5-HT3 Antagonists Are Not Interchangeable


Alosetron cannot be considered interchangeable with other 5-HT3 receptor antagonists due to critical differences in receptor binding kinetics, clinical indication, and safety profile. While ondansetron, granisetron, and ramosetron also target the 5-HT3 receptor, their primary clinical utility is in the management of chemotherapy-induced nausea and vomiting [1]. Alosetron's distinct pharmacodynamic profile, including its specific effect on colonic transit [2], and its associated risks of ischemic colitis and severe constipation [3], define a unique therapeutic niche and necessitate a restricted prescribing program. Substitution with another 5-HT3 antagonist would not only be off-label for IBS-D but also lacks the proven efficacy and carries an uncharacterized safety risk for this patient population.

Research tool
Alosetron HCl
Exhibits distinct colonic transit effects and a unique tolerability endpoint profile documented in IBS-D models
In-class alternative
Ondansetron / Granisetron / Ramosetron
Primarily validated in nausea/emesis models; colonic transit and visceral sensation endpoints may not transfer
Binding kinetics
Receptor occupancy duration differs from other 5-HT3 antagonists, potentially altering downstream signaling readouts
Mechanism mismatch
Differences in inverse agonism/functional selectivity may shift pathway-response interpretation
Reported tolerability context
Alosetron-related ischemic colitis endpoint context requires class-specific review; other 5-HT3 antagonists show different AE signatures
Safety endpoint divergence
Substitution may introduce uncharacterized risk profile in the same disease model; direct interchange not supported

Quantitative Differentiation for Scientific and Procurement Decisions


5-HT3 Receptor Binding Affinity

Alosetron demonstrates high affinity for the human 5-HT3 receptor, with a pKi value of 9.4 [1]. This affinity is comparable to ramosetron (pKi = 10.22) [2] and higher than ondansetron (pKi = 8.70) [3] and granisetron (pKi = 9.11) [4]. Notably, alosetron exhibited little or no significant affinity for a wide range of other receptors and ion channels, confirming its high selectivity profile [1].

5-HT3 Binding Affinity
Cross-study comparable
Alosetron pKi = 9.4 (human)
Ramosetron pKi = 10.22; Ondansetron 8.70; Granisetron 9.11
Selectivity profile supports receptor-specific GI research
Radioligand binding assays; little off-target binding reported
5-HT3 Antagonist Receptor Binding Affinity Selectivity

Clinical Efficacy Ranking in IBS-D

In a comprehensive network meta-analysis of 18 randomized controlled trials involving 9,844 patients with IBS-D or IBS-M, alosetron 1 mg twice daily was ranked first for overall efficacy based on the FDA-recommended composite endpoint of improvement in both abdominal pain and stool consistency [1]. This analysis placed alosetron ahead of other licenced therapies including ramosetron, eluxadoline, and rifaximin, all of which were superior to placebo [1].

IBS-D Efficacy Ranking
Network meta-analysis
Ranked 1st among licenced therapies
vs ramosetron, eluxadoline, rifaximin (all > placebo)
Reported top efficacy endpoint context for IBS-D comparator studies
FDA composite endpoint (pain + stool consistency), 18 RCTs, 12 weeks
IBS-D Clinical Efficacy Network Meta-Analysis

Adverse Event Profile: Ischemic Colitis Risk

An analysis of the FDA Adverse Event Reporting System (FAERS) database revealed distinct and serious adverse event (AE) profiles for the three FDA-approved IBS-D medications [1]. Alosetron was uniquely associated with colitis (2.7% of 3,832 AEs) and ischemic colitis (1.6% of 3,832 AEs). In contrast, eluxadoline was uniquely associated with pancreatitis (11.5% of 1,002 AEs), and rifaximin with C. difficile infection (0.4% of 652 AEs) [1]. A systematic review confirmed a significantly increased rate of ischemic colitis with alosetron compared to placebo (0.15% vs 0.0%, p=0.03) [2].

Serious AE Profile
Cross-study comparable
Alosetron: Ischemic colitis 1.6% (FAERS), 0.15% (RCTs)
Eluxadoline: Pancreatitis 11.5%; Rifaximin: C. difficile 0.4%
Unique tolerability endpoint context requires risk‑stratified study design
FAERS up to 2024; RCT systematic review; p=0.03 vs placebo
Drug Safety Adverse Events Ischemic Colitis

Prolonged Inhibition of Gut Motility

Alosetron demonstrates a significantly longer duration of action on gastrointestinal function compared to ondansetron. In a rat model, alosetron's inhibition of the 2-methyl-5-HT induced bradycardia reflex (Bezold-Jarisch reflex) lasted for 120 minutes, which is twice as long as the 60-minute duration observed with ondansetron [1]. This prolonged effect aligns with its clinical efficacy in normalizing perturbed small intestinal propulsion [1] and its pharmacodynamic duration of action which justifies twice a day dosing in humans [2].

Gut Reflex Duration
Head-to-head
120 min (alosetron) vs 60 min (ondansetron)
+100% longer duration in rat model
Sustained pharmacodynamic effect supports twice‑daily dosing research
Bezold-Jarisch reflex inhibition, small intestinal propulsion normalization
Gastrointestinal Transit Pharmacodynamics Duration of Action

Gender-Specific Pharmacokinetics

Alosetron exhibits significant gender-based differences in its pharmacokinetic profile. Studies in healthy volunteers show that systemic exposure to alosetron is 30-50% higher in females compared to males [1]. This finding provides a pharmacokinetic rationale for its approved indication exclusively in women with severe IBS-D [2].

Gender‑Specific PK
Class-level inference
30–50% higher AUC in females vs males
Exposure‑model interpretation informs sex‑based research design
Healthy volunteers, oral administration; basis for female‑only indication
Pharmacokinetics Gender Differences Bioavailability

Optimal Use Cases in Research and Clinical Development


Next-Generation IBS-D Therapeutic Development

Alosetron hydrochloride serves as the benchmark standard of care and a positive control in clinical trials for novel IBS-D therapies. Its established efficacy as the top-ranked treatment in network meta-analyses [1] makes it an essential comparator for demonstrating the non-inferiority or superiority of new drug candidates targeting the same patient population.

5-HT3 Receptor-Mediated GI Function Studies

Given its high potency and selectivity for the 5-HT3 receptor (pKi = 9.4 for human receptor) [2] and its well-characterized effects on colonic transit and visceral sensation [3], alosetron hydrochloride is an indispensable tool compound for in vitro and in vivo research aimed at dissecting the role of 5-HT3 receptors in GI physiology and pathophysiology.

REMS Development and Validation

Alosetron's unique safety profile, characterized by a quantifiable risk of ischemic colitis (0.15% in RCTs vs. 0.0% for placebo) [4], provides a model system for designing, implementing, and evaluating the effectiveness of REMS programs in managing rare but serious drug-related adverse events. It is a key case study for pharmacovigilance and health economics outcomes research.

Gender-Specific Pharmacokinetic Modeling

The well-documented gender difference in alosetron exposure (30-50% higher AUC in females) [5] makes it a valuable probe for developing and validating physiologically based pharmacokinetic (PBPK) models. This can help predict and explain sex-related differences in drug disposition and response for other compounds.

Application
Selection Property
Validation Focus
Novel IBS‑D comparator trials
Reported efficacy ranking context
Non‑inferiority endpoint design review
5‑HT3 receptor GI function studies
Selective receptor binding and colonic transit profile
Motility and visceral sensation assay review
Risk management program research
Unique tolerability endpoint signature
Risk‑benefit monitoring model development
Sex‑based PK modeling
Sex‑dependent exposure data
PBPK model validation and exposure‑model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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